molecular formula C5H4N4O2 B1497113 Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol CAS No. 34683-40-4

Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol

Cat. No.: B1497113
CAS No.: 34683-40-4
M. Wt: 152.11 g/mol
InChI Key: SJYQALISQZSGLG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol (CAS: 34683-40-4; molecular formula: C₅H₄N₄O₂; molecular weight: 152.11 g/mol) is a nitrogen-rich heterocyclic compound that serves as a purine bioisostere . Its fused bicyclic structure mimics natural purines (e.g., adenine, guanine), enabling interactions with biological targets such as kinases and enzymes . The compound has been synthesized via microwave-assisted one-pot reactions and annulation strategies, with applications in anticancer therapeutics, enzyme inhibition (e.g., thymidine phosphorylase, TP), and organic synthesis intermediates .

Properties

CAS No.

34683-40-4

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C5H4N4O2/c10-4-7-3-1-2-6-9(3)5(11)8-4/h1-2H,(H2,7,8,10,11)

InChI Key

SJYQALISQZSGLG-UHFFFAOYSA-N

SMILES

C1=C2NC(=O)NC(=O)N2N=C1

Canonical SMILES

C1=C2NC(=O)NC(=O)N2N=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Pyrazolo[1,5-a][1,3,5]triazine derivatives have shown promising anticancer properties. They act as bioisosteres of adenine and can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, compounds derived from this scaffold have been developed as CDK2 inhibitors, demonstrating significant growth inhibitory activity against various cancer cell lines .

2. Enzyme Inhibition
Research indicates that pyrazolo[1,5-a][1,3,5]triazine derivatives can inhibit key enzymes involved in disease processes. Their ability to mimic natural substrates allows them to interfere with enzymatic pathways effectively. For example, they have been identified as potent inhibitors of 5-lipoxygenase and other kinases .

3. Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Various derivatives exhibit activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Material Science Applications

1. Photophysical Properties
Pyrazolo[1,5-a][1,3,5]triazine derivatives are being investigated for their photophysical properties, which make them suitable for applications in organic electronics and photonic devices. Their ability to act as fluorophores has led to their use in developing advanced materials with specific optical characteristics .

2. Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis processes. Its versatile reactivity allows it to be utilized in the synthesis of more complex molecules .

Case Studies

StudyApplicationFindings
AnticancerPyrazolo[1,5-a][1,3,5]triazine derivatives demonstrated significant inhibition of CDK2 in vitro with IC50 valu

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological Efficacy

  • Thymidine Phosphorylase (TP) Inhibition : Pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-ones exhibit superior TP inhibitory activity compared to their dione counterparts (e.g., 1,3-dihydro-pyrazolo-triazin-2-thioxo-4-ones vs. diones) . This highlights the critical role of the thioxo group in enzyme interaction.
  • Kinase Inhibition: Macrocyclic pyrazolo[1,5-a][1,3,5]triazines demonstrate picomolar (pM) potency against CK2 kinase, outperforming non-macrocyclic analogues. For example, compound 3 ((11Z,18Z)-14-(cyclopropylamino)-2,4-diaza-1(2,8)-pyrazolo-triazina-3(1,3)-benzenacyclononaphan-5-one) showed strong CK2 inhibition and anticancer activity in prostate/colon cancer cell lines .
  • CRF₁ Receptor Antagonism : Pyrazolo[1,5-a][1,3,5]triazines (e.g., compound 5 ) displayed CRF₁ binding affinity (IC₅₀ = 4.2 nM) and oral efficacy in rodent models, comparable to imidazo[1,2-a]pyrimidines but with distinct regioselectivity .

Substituent Effects

  • C8 Functionalization : Substituents at the C8 position (e.g., isopropyl, cyclohexyl) enhance bioactivity. For instance, cyclohexyl-substituted pyrazolo-triazine-2,4-diones showed maximal inhibition of photosynthetic electron transport .
  • Sulfur vs. Oxygen Modifications : Thioxo derivatives (e.g., 2-thioxo-4-ones) generally exhibit higher enzymatic inhibition than diones due to enhanced electrophilicity and hydrogen-bonding capacity .

Limitations and Challenges

  • Synthetic Complexity : Imidazo[1,2-a][1,3,5]triazines and macrocyclic derivatives require advanced synthetic techniques (e.g., macrocyclization under high dilution), limiting scalability .
  • Bioactivity Gaps : 5-Aza-7-deazapurines and some triazolo-triazines lack robust pharmacological data compared to pyrazolo-triazines .

Preparation Methods

Cyclocondensation of Aminopyrazoles with Biselectrophilic Compounds

  • The most common and versatile approach involves the cyclocondensation reaction between NH-3-aminopyrazoles (acting as 1,3-bisnucleophiles) and 1,3-biselectrophilic compounds.
  • This reaction proceeds via an initial addition–elimination mechanism (aza-Michael type), where the amino group of the aminopyrazole attacks the electrophilic carbon, followed by intramolecular nucleophilic attack of the pyrazole nitrogen on a carbonyl group.
  • The subsequent loss of water leads to the formation of the fused pyrazolo[1,5-a]triazine ring system with diol substitution at positions 2 and 4.
  • Microwave irradiation has been employed to enhance reaction efficiency, yielding 2,7-disubstituted products in high yields (up to 80%) under controlled temperature conditions (80–140 °C).

Photocatalyst-Free Visible-Light-Enhanced Synthesis via Electron Donor–Acceptor Complexes

  • A novel method involves the formation of pyrazolthiourea intermediates from 1H-pyrazol-3-amines and isothiocyanates.
  • These intermediates undergo a formal [4 + 2] annulation with 1,1,3,3-tetramethylguanidines (TMG) in a one-pot reaction forming three C–N bonds.
  • The reaction proceeds under visible light without external photocatalysts, transition metals, oxidants, bases, or ligands.
  • UV–vis spectroscopy and ^1H NMR confirm the formation of an electron donor–acceptor complex between pyrazolthiourea and TMG, facilitating the cyclization.
  • This mild and efficient protocol yields pyrazolo[1,5-a]triazine-2,4-diamines, which are closely related to the diol derivatives and can be further modified.

Multicomponent Reactions (MCRs)

  • Multicomponent reactions have been developed to synthesize pyrazolo[1,5-a]triazine derivatives by combining aminopyrazoles, aldehydes, and other carbonyl compounds.
  • These reactions often proceed via Mannich-type condensation followed by oxidation steps to yield the fused ring system.
  • MCRs allow the introduction of diverse substituents on the pyrazolo[1,5-a]triazine scaffold, enhancing structural diversity.
  • Typical solvents include acetic acid, water, and mixtures thereof, sometimes under ultrasound or microwave irradiation to improve yields and reduce reaction times.

Pericyclic Reactions and One-Pot Cycloadditions

  • Alternative synthetic routes involve pericyclic reactions such as [4 + 2] cycloadditions.
  • For instance, N-propargylic sulfonylhydrazones can be converted via click chemistry and intramolecular Diels–Alder reactions to form fused pyrazolo[1,5-a]triazine derivatives.
  • These methods are scalable and can be performed in one pot, providing an efficient route to the fused heterocyclic system.

Research Findings and Reaction Conditions Summary

Methodology Key Reagents/Intermediates Conditions Yield Range Notes
Cyclocondensation of aminopyrazoles NH-3-aminopyrazoles, 1,3-biselectrophiles Microwave irradiation, 80–140 °C 72–80% High regioselectivity, water loss drives cyclization
Photocatalyst-free visible-light annulation 1H-pyrazol-3-amines, isothiocyanates, TMG Visible light, no catalyst, room temperature Moderate to high EDA complex formation confirmed by spectroscopy
Multicomponent reactions Aminopyrazoles, aldehydes, ketones Acetic acid, water, ultrasound/microwave Variable (up to 80%) Allows structural diversity, mild conditions
Pericyclic [4 + 2] cycloadditions N-propargylic sulfonylhydrazones, sulfonyl azides Copper(I) chloride catalyst, one-pot reaction Moderate to high Scalable, involves click chemistry and Diels–Alder

Detailed Notes on Reaction Mechanisms and Optimization

  • The cyclocondensation mechanism is well-established, involving nucleophilic attack and dehydration steps that favor the formation of the fused triazine ring.
  • The visible-light-enhanced method leverages electron donor–acceptor complexes to promote bond formation without harsh reagents or catalysts, representing a green chemistry approach.
  • Multicomponent reactions provide a rapid assembly of complex molecules, and the use of microwave or ultrasound irradiation improves reaction kinetics and yields.
  • Pericyclic reactions offer an alternative route that bypasses the need for preformed aminopyrazoles, expanding synthetic flexibility.

Q & A

Q. What are the key synthetic methodologies for preparing pyrazolo[1,5-a][1,3,5]triazine-2,4-diol derivatives?

this compound derivatives are synthesized via multicomponent reactions (MCRs), annulation, or stepwise functionalization. A notable method involves visible-light-enhanced annulation using electron donor-acceptor (EDA) complexes, which avoids photocatalysts and enables one-pot formation of three C–N bonds. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products. For example, heating 1H-pyrazol-3-amines with isothiocyanates and tetramethylguanidine (TMG) under visible light yields pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines with high purity .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

Key characterization methods include:

  • 1H/13C NMR : To identify substituent positions and tautomeric forms (e.g., keto-enolic tautomers). DEPT 135 and 2D NMR (HMBC, HSQC) resolve ambiguities in regiochemistry .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for triazin-4-one tautomers) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the common functionalization strategies for modifying position 7 or 8 of the pyrazolo[1,5-a][1,3,5]triazine core?

Position 8 is typically modified via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) using halogenated precursors. For example, 8-bromo derivatives react with aryl boronic acids to introduce aromatic groups. Position 7 can be functionalized via regioselective acylation or alkylation under controlled conditions .

Advanced Research Questions

Q. How can researchers design pyrazolo[1,5-a][1,3,5]triazine derivatives as kinase inhibitors (e.g., CDK2 or TTK)?

Rational design involves scaffold hopping and bioisosteric replacement. For instance:

  • Replace imidazo[1,2-a]pyrazines with pyrazolo[1,5-a][1,3,5]triazines to enhance solubility and kinase selectivity .
  • Introduce substituents at positions 2 and 4 (e.g., amino or alkyl groups) to improve binding affinity. Molecular docking and QSAR studies guide optimization .
  • Example: (R)-roscovitine analogs with 2-aminobutanol side chains show potent CDK inhibition .

Q. How do researchers resolve contradictions in biological activity data across pyrazolo[1,5-a][1,3,5]triazine derivatives?

Contradictions may arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized assays : Compare inhibitory activity (e.g., IC₅₀) under identical conditions (pH, temperature).
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 8 enhance photosynthetic inhibition ).
  • Metabolic stability studies : Evaluate pharmacokinetic differences (e.g., in vivo stability of P2Y1 receptor antagonists ).

Q. What methodological approaches optimize the physicochemical properties of pyrazolo[1,5-a][1,3,5]triazine derivatives for drug development?

Key strategies include:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) at position 2 or 4 .
  • Bioavailability improvement : Use prodrug strategies (e.g., acetate esters hydrolyzed in vivo ).
  • Lipophilicity tuning : Replace methylthio groups with fluorine or chlorine to adjust logP values .

Q. How can pyrazolo[1,5-a][1,3,5]triazine derivatives be evaluated as photosynthetic electron transport inhibitors?

  • In vitro assays : Measure oxygen evolution in spinach chloroplasts or ferricyanide reduction rates.
  • In vivo testing : Assess algal growth inhibition (e.g., Anabaena or Chlamydomonas).
  • Comparative studies : Benchmark against commercial herbicides (e.g., diuron) to determine efficacy .

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